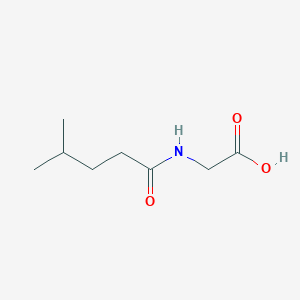
2-(4-Methylpentanamido)acetic acid
描述
2-(4-Methylpentanamido)acetic acid, also known as [4-methylpentanoyl]aminoacetic acid, is a versatile organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound is characterized by its amide and carboxylic acid functional groups, making it a valuable building block in organic synthesis and various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-(4-Methylpentanamido)acetic acid can be synthesized through several methods, including the amidation of 4-methylpentanoic acid with glycine or its derivatives. The reaction typically involves activating the carboxylic acid group using reagents such as thionyl chloride (SOCl2) or carbodiimides (e.g., DCC, EDC) to form the corresponding acid chloride, followed by the reaction with glycine or its derivatives under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve efficient production.
化学反应分析
Types of Reactions: 2-(4-Methylpentanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters or anhydrides.
Reduction: Amines, including primary or secondary amines.
Substitution: Amides, esters, or other substituted derivatives.
科学研究应用
2-(4-Methylpentanamido)acetic acid finds applications in various fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of enzyme inhibitors or as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism by which 2-(4-Methylpentanamido)acetic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
2-(4-Methylpentanamido)acetic acid is structurally similar to other amino acid derivatives, such as:
Leucine: A naturally occurring amino acid with similar side chain structure.
N-Acetyl-L-leucine: A derivative of leucine with an acetyl group attached to the amino group.
2-Amino-4-methylpentanoic acid: A related compound without the carboxylic acid group.
Uniqueness: this compound is unique due to its combination of amide and carboxylic acid functional groups, which allows for diverse chemical reactivity and applications compared to its simpler analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2-(4-methylpentanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)3-4-7(10)9-5-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIHXZIDVMRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98552-90-0 | |
| Record name | 2-(4-methylpentanamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1517531.png)
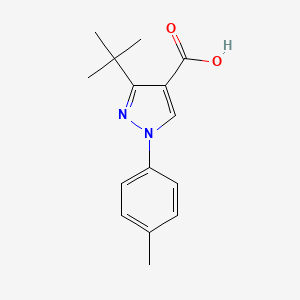

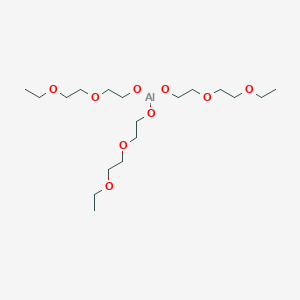
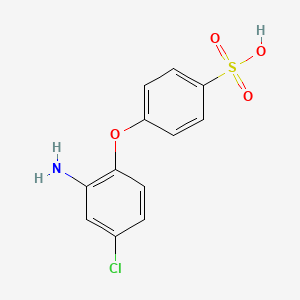
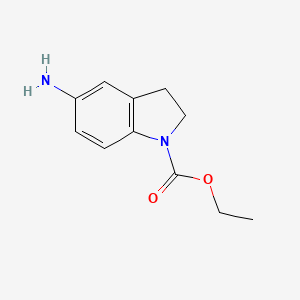
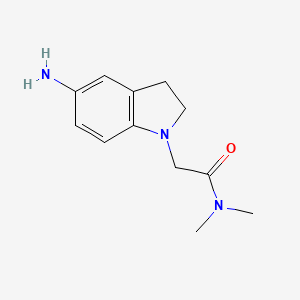
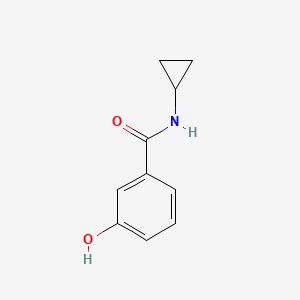

![2-[4-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B1517548.png)


![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)
